![molecular formula C34H50N4O2 B14708813 N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide CAS No. 15234-89-6](/img/structure/B14708813.png)
N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide is a complex organic compound with the molecular formula C34H50N4O2. It features two piperidine rings, each substituted with a phenyl group, connected by a decanediamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide typically involves the reaction of 4-phenylpiperidine with decanediamide under specific conditions. The process may include steps such as:
Formation of 4-phenylpiperidine: This can be achieved through the hydrogenation of 4-phenylpyridine.
Coupling Reaction: The 4-phenylpiperidine is then reacted with decanediamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production methods for N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The piperidine rings can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide involves its interaction with specific molecular targets. The piperidine rings may interact with receptors or enzymes, modulating their activity. The phenyl groups can enhance binding affinity through hydrophobic interactions, while the decanediamide linker provides structural stability .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler structure with similar piperidine and phenyl groups.
N,N’-bis[(1-benzyl-4-phenylpyridin-4(1H)-yl)methyl]decanediamide: Another complex compound with a similar decanediamide linker but different substituents.
Uniqueness
N,N’-bis[(4-phenyl-4-piperidyl)methyl]decanediamide is unique due to its specific combination of piperidine and phenyl groups connected by a decanediamide linker. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
15234-89-6 |
|---|---|
Molecular Formula |
C34H50N4O2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
N,N'-bis[(4-phenylpiperidin-4-yl)methyl]decanediamide |
InChI |
InChI=1S/C34H50N4O2/c39-31(37-27-33(19-23-35-24-20-33)29-13-7-5-8-14-29)17-11-3-1-2-4-12-18-32(40)38-28-34(21-25-36-26-22-34)30-15-9-6-10-16-30/h5-10,13-16,35-36H,1-4,11-12,17-28H2,(H,37,39)(H,38,40) |
InChI Key |
ANIYDSNTTRKSGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CNC(=O)CCCCCCCCC(=O)NCC2(CCNCC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



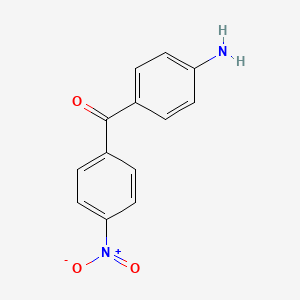
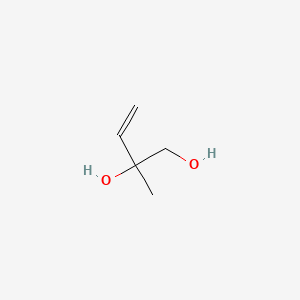
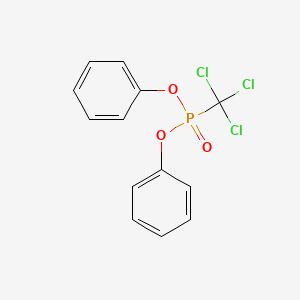
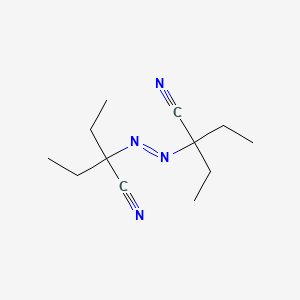


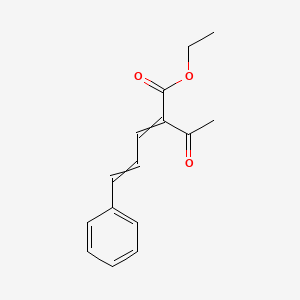
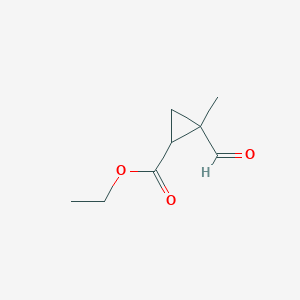

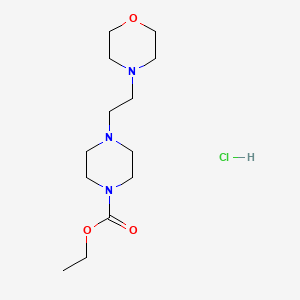
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
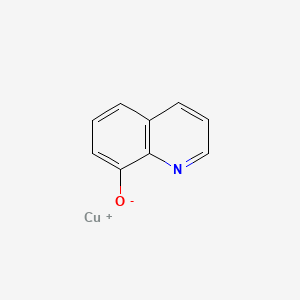
![3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14708816.png)
